3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S/c1-10-9-14(20-28-10)21-16(11-4-6-12(7-5-11)22(26)27)15(18(24)19(21)25)17(23)13-3-2-8-29-13/h2-9,16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXZZNFFSKDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications due to its diverse functional groups. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrole core with multiple substituents, including:
- Hydroxyl group : Potential for hydrogen bonding and increased solubility.
- Nitrophenyl group : Known for its role in biological activity, particularly in anticancer and antibacterial properties.
- Methylisoxazole and thiophene moieties : Contribute to the compound's unique reactivity and biological interactions.
Molecular Formula
- C21H15N3O6
- Molecular Weight : 405.4 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Several studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, the presence of the nitro group has been linked to enhanced antibacterial activity against various pathogens.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. The interaction of the nitrophenyl group with cellular targets may inhibit tumor growth. A comparative analysis of related compounds reveals that those with similar functional groups often demonstrate promising anticancer effects.
Synthesis and Characterization
Recent studies have focused on synthesizing this compound through various methods, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For example, reactions involving nucleophilic substitutions have been explored due to the presence of reactive functional groups.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against several targets:
| Target | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Alpha-amylase | Enzyme Inhibition | 4.58 | |
| Protein Tyrosine Phosphatase 1B | Enzyme Inhibition | 0.91 | |
| DPPH Radical Scavenging | Antioxidant Activity | 2.36 |
These findings suggest that the compound exhibits significant inhibitory activity against key enzymes involved in metabolic disorders, indicating its potential as a therapeutic agent for conditions such as diabetes.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively interact with enzyme active sites, supporting its potential as a multitarget therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodology : Start with a multi-step synthesis involving: (i) Condensation of 5-methylisoxazole-3-carbaldehyde with 4-nitrophenylacetonitrile to form the pyrrolidinone core. (ii) Thiophene-2-carbonyl chloride introduction via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, reflux in dichloromethane). (iii) Hydroxylation at the 3-position using hydroxylamine hydrochloride in ethanol/water under basic pH.
- Optimization : Adjust molar ratios (1:1.2 for acylating agents), temperature (70–80°C for acylation), and catalysts (e.g., PEG-400 for greener synthesis) to improve yield (>65%) and purity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- Key Techniques :
- FTIR : Confirm carbonyl (1670–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl), thiophene protons (δ 6.8–7.4 ppm), and isoxazole methyl (δ 2.3–2.5 ppm).
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto) using crystal packing data (monoclinic system, P21/c space group) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antibacterial : Microdilution assay (MIC against S. aureus and E. coli) in Mueller-Hinton broth .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against bacterial targets?
- Target Selection : Focus on bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) with resolved crystal structures (PDB ID: 1KZN, 3FRA).
- Protocol : (i) Prepare ligand (compound) and receptor (enzyme) using AutoDock Tools (add charges, optimize H-bonding). (ii) Perform rigid docking (AutoDock Vina) with a 20 Å grid box centered on the active site. (iii) Analyze binding poses for hydrogen bonds (e.g., with Thr165, Glu50) and hydrophobic interactions (nitrophenyl with Val93).
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors (e.g., ciprofloxacin) .
Q. What strategies address discrepancies in stability data under varying pH and temperature conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
